

GSK591: A Technical Guide to its Impact on Histone H4R3 Methylation

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Compound of Interest

Compound Name: GSK591

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This document provides a comprehensive technical overview of **GSK591**, a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It details the mechanism of action, quantitative effects on histone H4 arginine 3 (H4R3) methylation, experimental protocols for its study, and its influence on key cellular signaling pathways.

Introduction: GSK591 and the Epigenetic Landscape

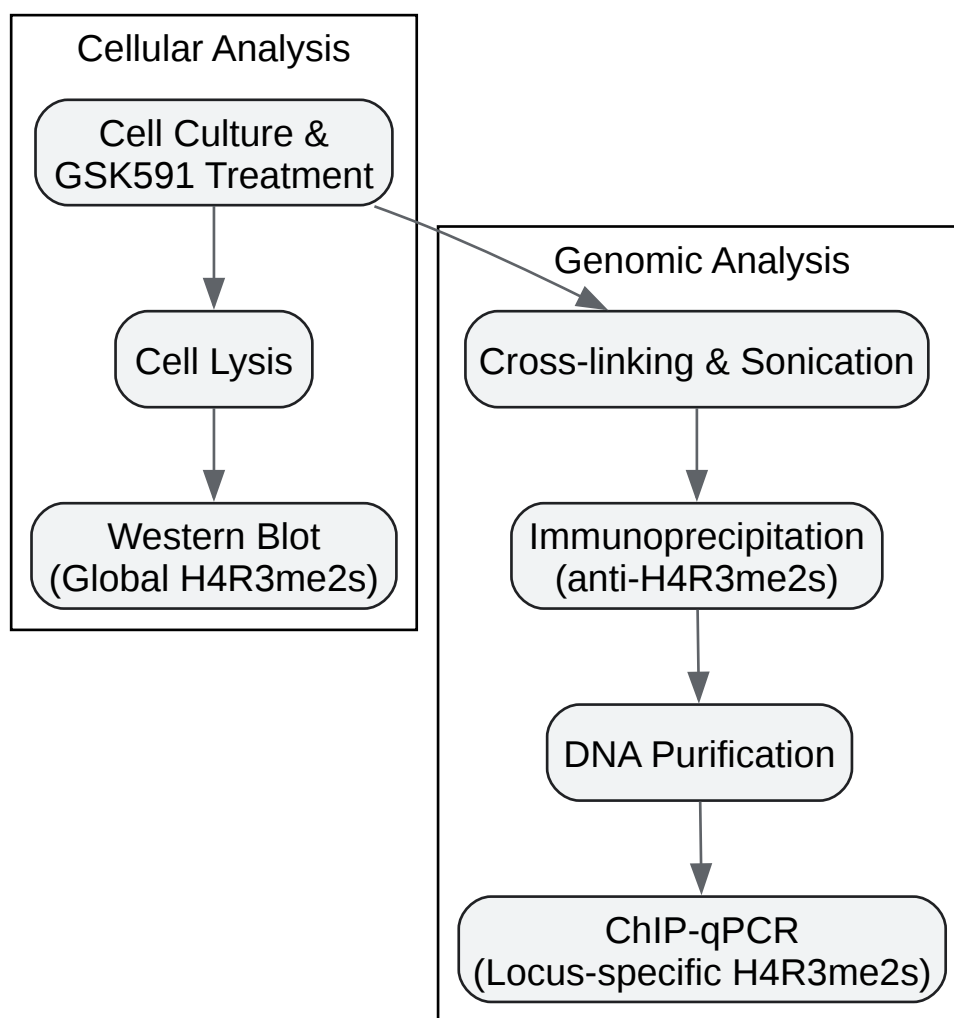
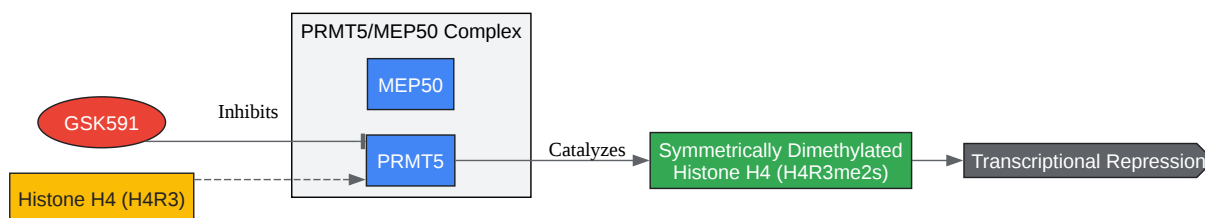
GSK591 (also known as EPZ015866 or GSK3203591) is a crucial chemical probe for interrogating the biological functions of PRMT5.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues (SDMA) on both histone and non-histone proteins.[2] A key substrate of PRMT5 is histone H4, which it symmetrically dimethylates at arginine 3 (H4R3me2s).[3] This epigenetic mark is predominantly associated with transcriptional repression.[4][5] By inhibiting PRMT5, **GSK591** serves as a powerful tool to reverse this repressive mark, leading to changes in gene expression and downstream cellular phenotypes. Its high potency and selectivity make it an invaluable asset for research in oncology, immunology, and developmental biology.

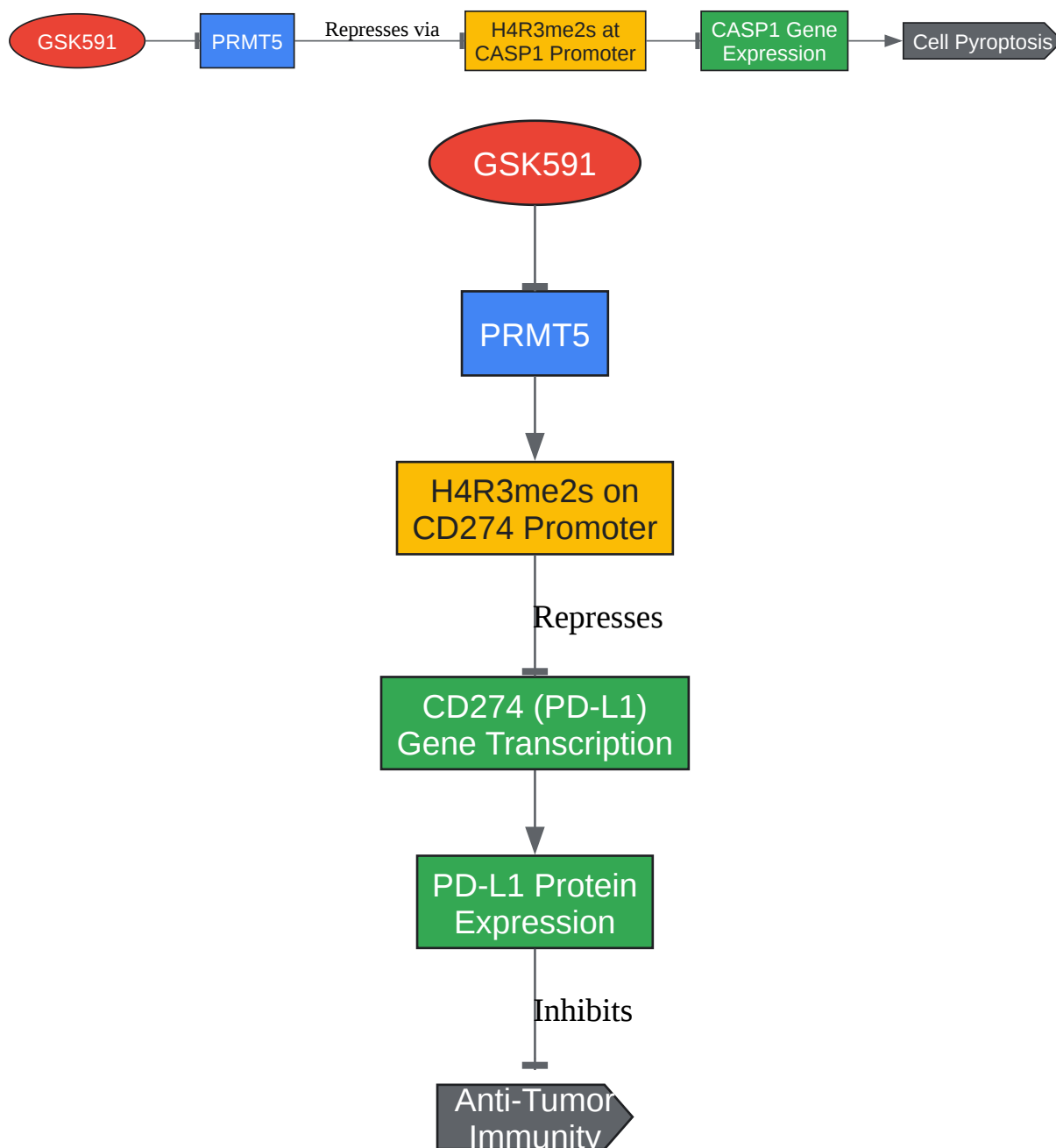
Core Mechanism of Action

GSK591 functions by targeting the PRMT5/MEP50 complex. MEP50 (methylosome protein 50) is a WD40-repeat protein that is essential for PRMT5's methyltransferase activity.[1][2]

GSK591 acts as an S-adenosylmethionine (SAM)-uncompetitive inhibitor, binding to the

substrate-binding pocket of PRMT5. This inhibition prevents the transfer of methyl groups from SAM to arginine residues on target substrates, including histone H4. The direct consequence is a significant, dose-dependent reduction in the levels of symmetric dimethylarginine marks, most notably H4R3me2s.[6][7]





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